molecular formula C23H14N2O7 B2359364 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide CAS No. 879460-78-3

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide

Cat. No.: B2359364
CAS No.: 879460-78-3
M. Wt: 430.372
InChI Key: KPZRJAUWUAOSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting functional groups, including a benzodioxole, a chromenone, and a nitrobenzamide. Benzodioxoles are aromatic organic compounds containing a 1,3-benzodioxole moiety . Chromenones are a type of organic compound with a three-ring structure that includes a benzene ring fused to a chromenone . Nitrobenzamides are a class of organic compounds containing a benzamide moiety with a nitro group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group in nitrobenzamide is often reactive, and the benzodioxole moiety might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, including melting point, solubility in various solvents, and crystalline structure, would be crucial for its practical application . These properties are determined through a combination of experimental techniques .

Scientific Research Applications

Chemical Stability and Degradation Pathways

A study focused on the chemical stability and degradation pathways of nitisinone, which is chemically similar to the compound , revealed that the stability of nitisinone increases with the pH of the solution. Two major stable degradation products, 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, were identified. This information is crucial for understanding the risks and benefits of its medical application, which could be relevant for N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide as well (Barchańska et al., 2019).

Potential Human Carcinogen in Diesel Exhaust and Urban Air Pollution

3-Nitrobenzanthrone, a structural component of the compound , has been identified in diesel exhaust and ambient air particulate matter. It's a potent mutagen and suspected human carcinogen. The metabolic activation of 3-Nitrobenzanthrone forms DNA adducts, which are crucial in the initiation of the carcinogenic process and subsequent tumor formation. Understanding these genotoxic effects is vital for assessing the potential human health risks of this compound in environments with diesel exhaust and urban air pollution (Arlt, 2005).

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis. It is also involved in various diseases such as cancer, neurodegenerative disorders, and diabetes .

Mode of Action

Similar compounds have been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that the compound may inhibit the activity of GSK-3β, thereby disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

The compound’s interaction with GSK-3β potentially affects multiple biochemical pathways. GSK-3β is involved in the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, the compound may disrupt this pathway, leading to changes in cell growth and survival .

Result of Action

The compound’s interaction with GSK-3β and its subsequent effects on cellular pathways can lead to various molecular and cellular effects. As mentioned, similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have potential anticancer effects.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

The future research directions for this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be interesting to explore its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Biochemical Analysis

Biochemical Properties

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide interacts with various enzymes and proteins in biochemical reactions. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction with tubulin, a key protein in cell division, is a critical aspect of its biochemical activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by causing mitotic blockade, which leads to cell apoptosis. This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a compound of interest in cancer research.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically tubulin. By inhibiting tubulin polymerization or stabilizing microtubule structure, it exerts its effects at the molecular level.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c26-21-16-6-1-2-7-17(16)32-23(20(21)13-8-9-18-19(11-13)31-12-30-18)24-22(27)14-4-3-5-15(10-14)25(28)29/h1-11H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZRJAUWUAOSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.